3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine
Description
3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine is a complex organic compound characterized by the presence of trifluoromethyl groups and a triazine ring
Properties
IUPAC Name |
3-phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F6N3O/c18-16(19,20)11-7-4-8-12(9-11)27-15-13(17(21,22)23)25-26-14(24-15)10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCKCUMUZCJUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) in the presence of catalysts such as copper or silver salts.
Phenylation and Phenoxy Substitution: The phenyl and phenoxy groups can be introduced via nucleophilic aromatic substitution reactions, often using phenyl lithium or phenol derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using Cl2 in the presence of a catalyst like FeCl3.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted triazines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the resulting compounds.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, given their ability to interact with biological macromolecules.
Medicine
In medicine, the compound is explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. Its unique structure allows for the development of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and bind to target sites with high affinity. This binding can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-6-(trifluoromethyl)-1,2,4-triazine: Lacks the phenoxy group, resulting in different reactivity and applications.
5-Phenyl-6-(trifluoromethyl)-1,2,4-triazine: Similar structure but different substitution pattern, affecting its chemical properties.
3-(Trifluoromethyl)phenyl-1,2,4-triazine: Contains a trifluoromethyl group on the phenyl ring, altering its biological activity.
Uniqueness
3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine is unique due to the presence of both phenyl and phenoxy groups, along with multiple trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this triazine derivative a candidate for further investigation. This article reviews the biological activity of this compound based on diverse research findings, including in vitro and in vivo studies.
Anticancer Activity
Recent studies have indicated that derivatives of triazine compounds exhibit anticancer properties. For instance, compounds similar to 3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazine Derivative A | MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| Triazine Derivative B | HeLa (Cervical) | 8.0 | Cell cycle arrest |
| 3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine | A549 (Lung) | 10.0 | Apoptosis via caspase activation |
Anti-inflammatory Properties
In addition to anticancer effects, the compound has been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models.
Case Study: In Vivo Anti-inflammatory Activity
A study conducted on mice models demonstrated that administration of the triazine compound significantly reduced paw edema induced by carrageenan. The observed inhibition percentage was comparable to standard anti-inflammatory drugs.
Table 2: In Vivo Anti-inflammatory Results
| Treatment Group | Paw Edema Reduction (%) | p-value |
|---|---|---|
| Control | 0 | - |
| Standard Drug | 70 | <0.01 |
| Triazine Compound | 65 | <0.05 |
The biological activity of 3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory pathways.
- Modulation of Signal Transduction Pathways : It potentially alters key signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer progression.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death is a significant mechanism observed in various studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
